2-(Aminomethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(Aminomethyl)aniline derivatives has been explored through various methods. For example, the reaction of 2-(aminomethyl)aniline with diphenylphosphine chloride in the presence of triethylamine yields N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives. These derivatives have been applied as pre-catalysts in palladium-catalyzed Heck and Suzuki cross-coupling reactions, demonstrating their value in forming biaryl compounds with significant yields (Aydemir et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)aniline and its derivatives can be complex, as demonstrated by the synthesis of 2-(diphenylphosphinylmethoxy)aniline. X-ray diffraction analysis of this compound reveals a monoclinic crystal structure, showcasing the intricacies of its molecular arrangement and the potential for hydrogen bonding between molecules (Minacheva et al., 2009).
Chemical Reactions and Properties
2-(Aminomethyl)aniline serves as a precursor for various chemical transformations. For instance, its interaction with different reagents under palladium catalysis can lead to the synthesis of 2-arylmethylindoles, highlighting its reactivity towards the construction of heterocyclic compounds. This reactivity underlines the compound's versatility in organic synthesis (Das et al., 2014).
Physical Properties Analysis
The physical properties of 2-(aminomethyl)aniline derivatives, such as solubility, electrical conductivity, and thermal stability, are crucial for their application in various fields. For example, the copolymerization of aniline with o-aminophenol leads to materials with interesting electrochemical properties, which are significantly influenced by the monomer concentration ratio (Mu, 2004).
Chemical Properties Analysis
The chemical properties of 2-(aminomethyl)aniline, such as its reactivity in condensation reactions to form heterocycles or its role in copolymerization processes, are of significant interest. These properties enable the synthesis of materials with enhanced redox activity or the development of novel synthetic pathways for pharmaceuticals and materials science (Chen et al., 2013).
Scientific Research Applications
Summary of the Application
2-(Aminomethyl)aniline is used in the synthesis of quinoline, a ubiquitous heterocycle in medicinal and industrial chemistry. Quinoline forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, antimalarial drugs like quinine and chloroquine, and organic light-emitting diodes .
Methods of Application or Experimental Procedures
When 2-(aminomethyl)aniline is reacted with various aryl ketones under an oxygen atmosphere, the corresponding 2-aryl quinolines are obtained .
Results or Outcomes
The reaction results in the formation of 2-aryl quinolines in good yield .
2. Synthesis of Schiff Base
Summary of the Application
2-(Aminomethyl)aniline is used in the synthesis of a Schiff base named H3L, which is used as a fluorescent probe for detecting heavy-metal-based nanomaterials in aqueous solution .
Methods of Application or Experimental Procedures
The first step involves the reaction of 2-(aminomethyl)aniline with dansyl chloride to form N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. The subsequent nucleophilic addition of N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide to 4-formyl-3-hydroxybenzoic acid yields the desired Schiff base .
Results or Outcomes
The reaction results in the formation of the Schiff base H3L, which can bind heavy-metal ions at the surface of nanoparticles .
3. Synthesis of β-Enaminones
Summary of the Application
2-(Aminomethyl)aniline is used in the chemoselective synthesis of β-enaminones, which are versatile intermediates in organic synthesis and have applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Methods of Application or Experimental Procedures
2-(Aminomethyl)aniline reacts with ynones to yield the desired β-enaminones .
Results or Outcomes
The reaction results in the formation of β-enaminones in good yield .
4. Chemical Modification of Silk Fibroin
Summary of the Application
2-(Aminomethyl)aniline is used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Methods of Application or Experimental Procedures
2-(Aminomethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .
Results or Outcomes
The reaction results in the formation of modified silk fibroin, which has tailored hydrophilicity and structure .
5. Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
Summary of the Application
2-(Aminomethyl)aniline is used in the synthesis of 2-substituted quinoline-4-carboxylic acids. These compounds are important in medicinal chemistry as they form the scaffold for several anti-inflammatory and antitumor agents .
Methods of Application or Experimental Procedures
The general procedure involves combining 2-(aminomethyl)aniline with benzaldehyde and pyruvic acid .
Results or Outcomes
The reaction results in the formation of 2-substituted quinoline-4-carboxylic acids .
6. Polycondensation Reactions
Summary of the Application
2-(Aminomethyl)aniline is used as a reagent in polycondensation reactions .
Methods of Application or Experimental Procedures
The specific procedures for these reactions can vary widely depending on the desired polymer .
Results or Outcomes
The reaction results in the formation of polymers through polycondensation .
Safety And Hazards
Aniline compounds, including 2-(Aminomethyl)aniline, are considered hazardous. They can cause serious eye damage, skin irritation, and allergic skin reactions. They are also suspected of causing genetic defects and cancer . These compounds are toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
2-(aminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKJPMUUJXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276644 | |
Record name | 2-(Aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)aniline | |
CAS RN |
4403-69-4 | |
Record name | 2-(Aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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